ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, multiple chiral centers, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate involves multiple steps, including the formation of the thiazole ring and the introduction of various functional groups. The synthetic route typically starts with the preparation of the thiazole ring, followed by the sequential addition of the other functional groups under controlled reaction conditions. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl (1R,3S,4R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
- Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to distinct properties and applications.
Properties
Molecular Formula |
C29H51N3O6S |
---|---|
Molecular Weight |
569.8 g/mol |
IUPAC Name |
ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C29H51N3O6S/c1-11-15-32(26(33)24(20(7)13-3)31-28(35)38-29(8,9)10)22(19(5)6)17-23(37-16-12-2)25-30-21(18-39-25)27(34)36-14-4/h18-20,22-24H,11-17H2,1-10H3,(H,31,35)/t20-,22+,23+,24+/m0/s1 |
InChI Key |
VCMZKMNJHYQUOT-MZURWIMNSA-N |
Isomeric SMILES |
CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)OCC)OCCC)C(C)C)C(=O)[C@@H]([C@@H](C)CC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCN(C(CC(C1=NC(=CS1)C(=O)OCC)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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